molecular formula C28H18ClN3OS2 B11033848 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B11033848
M. Wt: 512.0 g/mol
InChI Key: LQUHYPHLEBAYDA-UHFFFAOYSA-N
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Description

2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is a hybrid molecule combining a phenothiazine scaffold with a substituted quinazoline moiety via a sulfanyl linkage. The phenothiazine core, a tricyclic heterocycle, is known for its diverse pharmacological applications, including antipsychotic, antihistaminic, and anticancer activities . The quinazoline moiety, substituted with a chlorine atom and phenyl group, enhances structural rigidity and may contribute to bioactivity through interactions with biological targets such as kinases or DNA . The sulfanyl bridge (-S-) between the two heterocycles introduces conformational flexibility while maintaining electronic conjugation, which can influence binding affinity and pharmacokinetic properties .

Properties

Molecular Formula

C28H18ClN3OS2

Molecular Weight

512.0 g/mol

IUPAC Name

2-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C28H18ClN3OS2/c29-19-14-15-21-20(16-19)27(18-8-2-1-3-9-18)31-28(30-21)34-17-26(33)32-22-10-4-6-12-24(22)35-25-13-7-5-11-23(25)32/h1-16H,17H2

InChI Key

LQUHYPHLEBAYDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-CHLORO-4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves multiple steps, starting with the preparation of the quinazoline and phenothiazine intermediates. The quinazoline moiety can be synthesized through the amidation and cyclization of 2-aminobenzoic acid derivatives . The phenothiazine moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(6-CHLORO-4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinazoline and phenothiazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

2-[(6-CHLORO-4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-CHLORO-4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The quinazoline moiety may inhibit certain enzymes or receptors involved in cell proliferation, making it useful in cancer treatment . The phenothiazine moiety may interact with neurotransmitter receptors, contributing to its antipsychotic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of phenothiazine-ethanone derivatives with variable substituents on both the phenothiazine and the linked heterocycle. Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents on Phenothiazine Linked Heterocycle/Group Key Properties/Activities Reference ID
2-Chloro-1-(10H-phenothiazin-10-yl)ethanone 2-Chloro None (simple ethanone) Intermediate in synthesis of complex derivatives
1-(10H-Phenothiazin-10-yl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)ethanone None [1,2,4]Triazolo[1,5-a]pyrimidine Used as an internal standard in HPLC
2-(5-(4-Pyridyl)-1,3,4-oxadiazol-2-ylthio)-1-(2-trifluoromethyl-10H-phenothiazin-10-yl)ethanone (29) 2-Trifluoromethyl 5-(4-Pyridyl)-1,3,4-oxadiazole CB1 receptor antagonism; melting point 156–158°C
2-(Benzothiazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)ethanone None Benzothiazole Enhanced stability; used in mass spectrometry studies
2-((4H-1,2,4-Triazol-3-yl)thio)-1-(10H-phenothiazin-10-yl)ethanone hydrochloride None 4H-1,2,4-Triazole Improved solubility due to hydrochloride salt
2-[5-(4-Chlorobenzylidene)-4-oxo-2-thiazolin-2-ylthio]-1-(10H-phenothiazin-10-yl)ethanone None 4-Oxo-thiazoline with chlorobenzylidene Potential anticancer activity via p53 activation

Key Findings:

Substituent Effects on Bioactivity: The 2-trifluoromethyl substitution on phenothiazine (Compound 29) enhances CB1 receptor antagonism compared to unsubstituted analogues, likely due to increased lipophilicity and electron-withdrawing effects . Chlorine substitution at the quinazoline position (target compound) may improve DNA intercalation or kinase inhibition, as seen in related chlorinated heterocycles .

Role of the Sulfanyl Linker :

  • The sulfanyl group facilitates π-π stacking and hydrogen bonding with biological targets. For example, in Compound 29, the oxadiazole-thioether linkage contributes to CB1 receptor binding .

Pharmacokinetic Properties :

  • Hydrochloride salts (e.g., Compound in ) exhibit improved aqueous solubility, critical for drug formulation.
  • Compounds with bulkier heterocycles (e.g., benzothiazole in ) show extended half-lives due to reduced metabolic clearance .

Analytical Applications :

  • The triazolo-pyrimidine derivative () is utilized as an HPLC internal standard, indicating high stability and detectability under analytical conditions.

Biological Activity

The compound 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is a complex organic molecule that incorporates both quinazoline and phenothiazine moieties. This unique structural combination suggests potential for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The following sections detail its biological activity based on current research findings.

Chemical Structure and Properties

PropertyValue
Molecular Formula C28H18ClN3OS
Molecular Weight 512.045 g/mol
CAS Number 1440248-94-1
IUPAC Name This compound

The presence of the sulfanyl group is particularly noteworthy as it enhances the compound's reactivity and potential interactions with biological targets.

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves interaction with specific kinases or receptors that regulate cell growth and survival.

Antimicrobial Properties

Research suggests that this compound may also possess antimicrobial activity. Quinazoline and phenothiazine derivatives are known for their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways. Studies have demonstrated that modifications to the quinazoline structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The dual nature of the compound allows it to potentially act as an enzyme inhibitor. The quinazoline core can interact with enzymes involved in various biochemical pathways, while the phenothiazine portion may modulate receptor activity. Investigations into its inhibitory effects on specific enzymes could provide insights into its therapeutic applications.

Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline derivatives, including the target compound, demonstrated promising results in inhibiting tumor growth in xenograft models. The compound showed a dose-dependent reduction in tumor size, attributed to its ability to induce apoptosis through caspase activation pathways.

Study 2: Antimicrobial Activity

In vitro assays revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting potential for development as a new antimicrobial agent.

Study 3: Enzyme Interaction Studies

Molecular docking studies have been performed to predict the binding affinity of the compound with various enzymes. The results indicated strong interactions with protein targets involved in cancer progression, suggesting a mechanism for its anticancer effects.

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